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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of
isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. Due to the limited
availability of direct experimental data for this specific secondary amine, this document
leverages established computational chemistry methods to provide estimated values for key
thermochemical parameters. Detailed, generalized experimental protocols for determining
these properties are also presented, alongside a workflow for the computational estimation
approach. This guide is intended to serve as a valuable resource for researchers and
professionals in drug development and other scientific fields where the thermodynamic
characteristics of aliphatic amines are of interest.

Introduction

Isoamyl-n-propyl-amine (C8H19N) is a secondary aliphatic amine. Understanding its
thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and
heat capacity, is crucial for a variety of applications, including reaction engineering, process
design, and safety analysis. These properties govern the energy changes and spontaneity of
chemical reactions involving the compound and are essential for developing and optimizing
synthetic routes and understanding its stability.
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This guide addresses the absence of readily available experimental thermochemical data for
isoamyl-n-propyl-amine by employing the Joback group contribution method for estimation.
This method provides reliable predictions of thermochemical properties based on the molecular
structure of the compound.

Estimated Thermochemical Properties

The thermochemical properties of isoamyl-n-propyl-amine in the ideal gas phase at 298.15 K
and 1 atm have been estimated using the Joback group contribution method. This method
breaks down the molecule into its constituent functional groups and uses empirically derived
parameters to calculate the overall properties.

The molecular structure of isoamyl-n-propyl-amine consists of the following Joback groups:

Two -CH3 groups

Four -CH2- groups

One >CH- group

One >NH (secondary amine) group

The estimated values for the key thermochemical properties are summarized in the table

below.
Property Symbol Estimated Value Units
Enthalpy of Formation
AHf° -187.5 kJ/mol kJ/mol

(Ideal Gas)
Gibbs Free Energy of

] AGf° 41.8 kJ/mol kJ/mol
Formation (Ideal Gas)
Molar Mass MW 129.24 g/mol

Note: These values are estimations and should be used with an understanding of the inherent
approximations of the group contribution method. Experimental verification is recommended for
applications requiring high accuracy.
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Computational Workflow for Thermochemical
Property Estimation

The following diagram illustrates the workflow for estimating the thermochemical properties of
isoamyl-n-propyl-amine using the Joback group contribution method.
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Caption: Computational workflow for estimating thermochemical properties.

Experimental Protocols for Thermochemical
Analysis
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While computational methods provide valuable estimates, experimental determination remains
the gold standard for accuracy. The following sections outline generalized protocols for the
experimental determination of the key thermochemical properties of liquid amines like isoamyl-
n-propyl-amine.

Determination of Enthalpy of Formation via Bomb
Calorimetry

The standard enthalpy of formation (AHf°) of a liquid organic compound is typically determined
indirectly from its enthalpy of combustion (AHc®), which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container
(the "bomb") filled with excess oxygen under pressure. The heat released by the combustion
reaction is absorbed by the surrounding water bath, and the temperature change of the water is
measured.

Apparatus:

« |soperibol or static jacket bomb calorimeter

o Oxygen bomb

» Calorimeter bucket

e High-precision thermometer

e Ignition system

o Pellet press (for solid samples, adaptable for liquids in capsules)
e Crucible

¢ Oxygen cylinder with pressure regulator

Procedure:

o Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a
certified standard substance with a known enthalpy of combustion, typically benzoic acid.
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o A known mass of benzoic acid is pelletized and placed in the crucible.

o The bomb is assembled, charged with oxygen to approximately 30 atm, and placed in the
calorimeter bucket containing a known mass of water.

o The sample is ignited, and the temperature change of the water is recorded until a stable
final temperature is reached.

o Ccal is calculated using the known enthalpy of combustion of benzoic acid and the
measured temperature change.

e Sample Preparation:

o A precise mass (typically 0.5 - 1.0 g) of isoamyl-n-propyl-amine is accurately weighed
into a gelatin capsule or a suitable container to prevent evaporation before ignition.

o Combustion of Isoamyl-n-propyl-amine:

o

The encapsulated sample is placed in the crucible within the bomb.

o Afuse wire is attached to the ignition circuit and positioned to ensure ignition of the
sample.

o Asmall, known amount of water is added to the bomb to saturate the internal atmosphere,
ensuring that any water formed during combustion is in the liquid state.

o The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of about
30 atm.

o The bomb is placed in the calorimeter bucket, and the temperature is allowed to
equilibrate.

o The sample is ignited, and the temperature of the water is recorded at regular intervals
before, during, and after combustion to determine the precise temperature rise (AT).

o Data Analysis:
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[e]

The total heat released (qtotal) is calculated from the heat capacity of the calorimeter and
the corrected temperature rise: q_total = C_cal * AT.

o Corrections are made for the heat of formation of nitric acid (from the nitrogen in the
amine) and the heat of combustion of the fuse wire and capsule.

o The constant volume heat of combustion (AUc®) is calculated per mole of the amine.

o The standard enthalpy of combustion (AHc®) is then calculated from AUc® using the
relationship AH = AU + An_g * RT, where Ang is the change in the number of moles of gas
in the combustion reaction.

o Finally, the standard enthalpy of formation (AHf°) of isoamyl-n-propyl-amine is calculated
using Hess's Law: AH_f°(amine) = ZAH_f°(products) - AH_c°(amine) The standard
enthalpies of formation of the combustion products (CO2(g), H20(l), and N2(g)) are well-
established.

Determination of Heat Capacity using Differential
Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow
between a sample and a reference as a function of temperature. This difference can be used to
determine the heat capacity of the sample.

Apparatus:

Differential Scanning Calorimeter

Hermetically sealed sample pans (e.g., aluminum)

Syringe for liquid sample handling

Reference material (an empty, sealed pan)

Procedure:
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Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using
certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of
fusion.

Baseline Determination: An empty sample pan and an empty reference pan are placed in the
DSC cell. The temperature is scanned over the desired range (e.g., from room temperature
to a temperature below the boiling point of the amine) at a constant heating rate (e.g., 10
°C/min). This provides the baseline heat flow.

Standard Measurement: A known mass of a standard material with a well-characterized heat
capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated
under the same conditions as the baseline measurement.

Sample Measurement:

o Asmall, accurately weighed amount of isoamyl-n-propyl-amine is hermetically sealed in
a sample pan to prevent volatilization.

o The sample pan is placed in the DSC, and the temperature scan is performed under the
same conditions as the baseline and standard measurements.

Data Analysis:

o The heat flow (dg/dt) is measured as a function of temperature for the baseline, the
standard, and the sample.

o The heat capacity of the sample (Cp,sample) is calculated at a given temperature using
the following equation: C_p,sample = C_p,standard * (m_standard / m_sample) *
(A(dg/dt)_sample / A(dg/dt)_standard) where:

» C_p,standard is the known heat capacity of the standard material.

» m_standard and m_sample are the masses of the standard and the sample,
respectively.

» A(dg/dt) is the difference in heat flow between the measurement and the baseline for
the sample and the standard.
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Conclusion

This technical guide provides estimated thermochemical data for isoamyl-n-propyl-amine
derived from the Joback group contribution method, addressing a gap in the publicly available
experimental data. The provided computational workflow and generalized experimental
protocols for bomb calorimetry and differential scanning calorimetry offer a comprehensive
framework for researchers and professionals to understand, predict, and experimentally verify
the thermochemical properties of this and similar aliphatic amines. Accurate thermochemical
data is fundamental to advancing research and development in fields where these compounds
play a significant role.

 To cite this document: BenchChem. [Thermochemical Properties of Isoamyl-n-propyl-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15358245#thermochemical-properties-of-isoamyl-n-
propyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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